molecular formula C6H7N B3039682 Bicyclo[1.1.1]pentane-1-carbonitrile CAS No. 126332-44-3

Bicyclo[1.1.1]pentane-1-carbonitrile

Cat. No.: B3039682
CAS No.: 126332-44-3
M. Wt: 93.13 g/mol
InChI Key: AOUMEYPKBXRHIU-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentane-1-carbonitrile is a unique organic compound characterized by its bicyclic structure, which consists of three fused cyclopropane rings. This compound is a derivative of bicyclo[1.1.1]pentane, where a nitrile group is attached to one of the carbon atoms. The bicyclo[1.1.1]pentane framework is known for its high strain and rigidity, making it an interesting subject for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[1.1.1]pentane-1-carbonitrile typically involves the reaction of bicyclo[1.1.1]pentane with cyanogen bromide or other nitrile sources under specific conditions. One common method is the nucleophilic addition of a nitrile group to a bicyclo[1.1.1]pentane derivative. This reaction often requires the presence of a base and is conducted under controlled temperatures to ensure the stability of the strained bicyclic structure.

Industrial Production Methods: Industrial production of this compound may involve scalable reactions such as the light-enabled synthesis of bicyclo[1.1.1]pentane halides followed by functionalization with nitrile groups. This method is advantageous as it does not require catalysts, initiators, or additives, making it a clean and efficient process .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[1.1.1]pentane-1-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

    Oxidation: Amides or carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted bicyclo[1.1.1]pentane derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of bicyclo[1.1.1]pentane-1-carbonitrile involves its interaction with molecular targets through its nitrile group. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and binding affinity. The rigid bicyclic structure also contributes to its unique interaction with biological targets, potentially enhancing the selectivity and potency of drug molecules .

Comparison with Similar Compounds

    Bicyclo[1.1.1]pentane: The parent compound without the nitrile group.

    Bicyclo[1.1.1]pentane-1-carboxylic acid: A derivative with a carboxylic acid group instead of a nitrile group.

    Bicyclo[1.1.1]pentane-1-amine: A derivative with an amine group.

Uniqueness: Bicyclo[1.1.1]pentane-1-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity compared to other derivatives. The nitrile group enhances the compound’s ability to participate in a variety of chemical reactions, making it a versatile building block in synthetic chemistry .

Properties

IUPAC Name

bicyclo[1.1.1]pentane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c7-4-6-1-5(2-6)3-6/h5H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUMEYPKBXRHIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1(C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126332-44-3
Record name Bicyclo[1.1.1]pentane-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bicyclo[1.1.1]pentane-1-carbonitrile
Reactant of Route 2
Bicyclo[1.1.1]pentane-1-carbonitrile
Reactant of Route 3
Bicyclo[1.1.1]pentane-1-carbonitrile
Reactant of Route 4
Bicyclo[1.1.1]pentane-1-carbonitrile
Reactant of Route 5
Bicyclo[1.1.1]pentane-1-carbonitrile
Reactant of Route 6
Bicyclo[1.1.1]pentane-1-carbonitrile

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